3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid
Overview
Description
The compound “3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid” has a CAS Number of 204589-82-2 . It has a molecular weight of 419.45 and its linear formula is C25H22FNO4 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of oxalyl dichloride in dichloromethane at 20℃ for 16.5 hours . Another method involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20℃ for 3 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C25H22FNO4 . More detailed structural analysis would require additional information such as NMR, HPLC, LC-MS, UPLC data .Chemical Reactions Analysis
The compound undergoes a reaction with oxalyl dichloride in dichloromethane, resulting in the formation of an acid chloride . It can also undergo hydrolysis with KOH in THF/t-BuOH .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 687.445°C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
The compound "3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid" is part of a class of chemical entities that are of significant interest in synthetic organic chemistry due to their complex structure and potential biological activities. Research efforts have focused on the synthesis of related compounds, which often serve as intermediates in the development of pharmaceuticals and materials with unique properties.
Synthesis Techniques : Techniques such as the Horner-Wadsworth-Emmons reaction and esterification under microwave irradiation have been explored for the synthesis of structurally related compounds. These methods demonstrate the utility of such compounds as precursors in organic synthesis, enabling the construction of complex molecular architectures (Enders, D., Berg, S. V., & Jandeleit, B., 2003; Zaheer, M. et al., 2015) Synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone Via a Horner‐Wadsworth‐Emmons Reaction of (−)‐(S)‐2‐(Benzyloxy)Propanal Efficient Green Synthesis of N′-Benzylidene-2-(2-Fluorobiphenyl) Propanehydrazides.
Crystal Structure and Interaction Networks : Studies on related compounds, such as substituted 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones, have revealed insights into their conformation and weak intermolecular interaction networks, which are critical for understanding their chemical behavior and potential for forming crystalline materials with specific properties (Hattab, Z. et al., 2010) Variation in conformation and weak intermolecular interaction networks of substituted 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones.
Antitumor Activities : The synthesis of compounds with a similar core structure has been explored for their potential antitumor activities. These studies underscore the importance of the core structure in the design of novel therapeutic agents (Jing, X., 2011) Synthesis and Antitumor Activities of(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid.
Ultrasound Assisted Synthesis : The application of ultrasound-assisted synthesis for related compounds demonstrates an innovative approach to chemical synthesis that enhances reaction rates and product yields, potentially offering a more efficient pathway for the synthesis of complex molecules (Nimbalkar, U. D. et al., 2018) Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold.
Safety and Hazards
Properties
IUPAC Name |
3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-19-8-10-20(11-9-19)27-24(22(25(27)30)14-15-23(28)29)18-6-12-21(13-7-18)31-16-17-4-2-1-3-5-17/h1-13,22,24H,14-16H2,(H,28,29)/t22-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJPXOLPAHAPAQ-ISKFKSNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443270 | |
Record name | 3-[(2S,3R)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204589-82-2 | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-3-azetidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204589-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2S,3R)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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